![molecular formula C33H51NO B579692 (1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one CAS No. 16373-56-1](/img/structure/B579692.png)
(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[i]phenanthridin core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[i]phenanthridin core through cyclization reactions.
Functional Group Transformations: Introduction of benzyl, methyl, and heptan-2-yl groups through various functional group transformations.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[i]phenanthridin Derivatives: Other compounds with similar core structures.
Benzylated Compounds: Compounds with benzyl groups attached to their structures.
Dimethylated Compounds: Compounds with dimethyl groups attached to their structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and properties compared to similar compounds.
Properties
CAS No. |
16373-56-1 |
|---|---|
Molecular Formula |
C33H51NO |
Molecular Weight |
477.777 |
IUPAC Name |
(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C33H51NO/c1-23(2)12-11-13-24(3)26-17-18-27-30-28(19-21-32(26,27)4)33(5)20-10-9-16-29(33)34(31(30)35)22-25-14-7-6-8-15-25/h6-8,14-15,23-24,26-30H,9-13,16-22H2,1-5H3/t24-,26-,27+,28+,29?,30+,32-,33-/m1/s1 |
InChI Key |
DAUBSRKMMQWJCY-IZVGJWAGSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4C3(CCCC4)C)CC5=CC=CC=C5)C |
Synonyms |
6-Benzyl-6-azacholestan-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


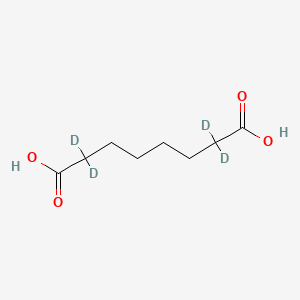
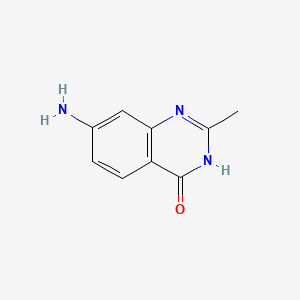
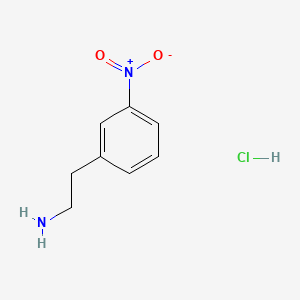
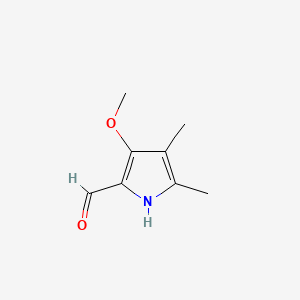

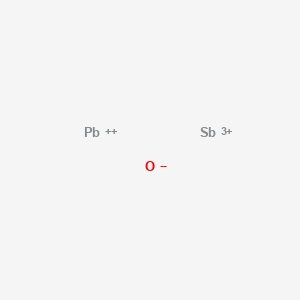
![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
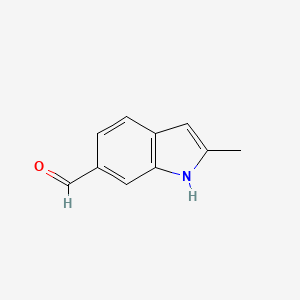
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
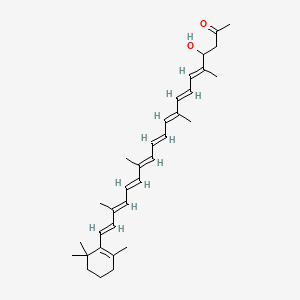
![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
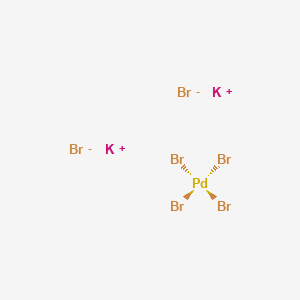
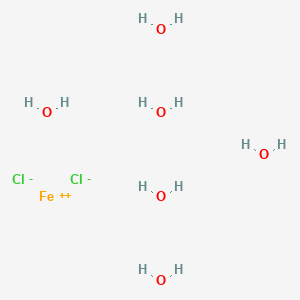
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
